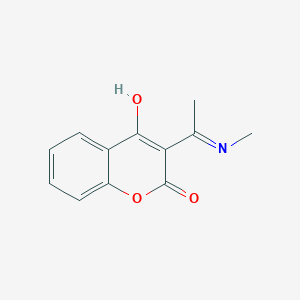![molecular formula C19H23NO B6087583 N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6087583.png)
N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine (METH) is a chemical compound that belongs to the class of psychoactive substances. It is a synthetic molecule that has been widely studied for its potential therapeutic applications in treating various neurological disorders. METH is a potent agonist of the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters in the brain.
Mecanismo De Acción
N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine acts as a potent agonist of the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters in the brain. By blocking the reuptake of these neurotransmitters, N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine increases their concentration in the synaptic cleft, leading to increased neurotransmission and enhanced cognitive function.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine has been shown to increase the release of dopamine and norepinephrine in the brain, leading to enhanced cognitive function, increased alertness, and improved mood. It has also been shown to increase heart rate and blood pressure, and to cause vasoconstriction in peripheral blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine has several advantages as a research tool, including its potent and selective pharmacological effects, its ability to enhance cognitive function, and its potential therapeutic applications for various neurological disorders. However, it also has several limitations, including its potential for abuse and addiction, its potential for cardiovascular side effects, and its limited bioavailability and short half-life.
Direcciones Futuras
There are several future directions for research on N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine, including the development of more selective and potent analogs, the investigation of its potential therapeutic applications for various neurological disorders, and the elucidation of its underlying mechanisms of action. Additionally, further research is needed to fully understand the potential risks and benefits of using N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine as a research tool, and to develop appropriate safety guidelines for its use in laboratory experiments.
Métodos De Síntesis
N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine can be synthesized using a variety of methods, including the reduction of the corresponding ketone with sodium borohydride and the reductive amination of 2-methoxyphenylacetonitrile with tetrahydro-2-naphthylamine. The purity and yield of the compound can be improved through recrystallization and chromatographic purification techniques.
Aplicaciones Científicas De Investigación
N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease. It has also been investigated for its potential use as a cognitive enhancer and as a treatment for substance abuse disorders.
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-21-19-9-5-4-7-16(19)12-13-20-18-11-10-15-6-2-3-8-17(15)14-18/h2-9,18,20H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMNJIAEGYBMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-(3,5-dimethoxybenzyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6087511.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]propanamide](/img/structure/B6087513.png)
![4-[(4-bromo-5-propyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B6087515.png)
![4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087519.png)
![N-(3,5-difluorophenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6087522.png)
![{3-benzyl-1-[(2-methyl-1-phenyl-1H-benzimidazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6087538.png)
![N-(3,4-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6087545.png)

![3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6087555.png)
![7-(cyclohexylmethyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087556.png)
![2-amino-6'-bromo-7-hydroxy-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B6087562.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B6087567.png)
![N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6087577.png)